molecular formula C43H53NO14 B1663358 Docebenone CAS No. 148408-66-5

Docebenone

Cat. No.: B1663358
CAS No.: 148408-66-5
M. Wt: 326.4 g/mol
InChI Key: WDEABJKSGGRCQA-UHFFFAOYSA-N
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Description

Docebenone, also known as AA-861, is a potent, selective, and orally active inhibitor of the enzyme 5-lipoxygenase. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. This compound has been studied for its potential therapeutic applications in treating various inflammatory conditions, including allergy-related asthma and acute pancreatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of docebenone involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzoquinone core and the introduction of the 12-hydroxydodeca-5,10-diyn-1-yl side chain. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethyl sulfoxide. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield. The process also involves stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Docebenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Docebenone has been extensively studied for its scientific research applications, including:

Mechanism of Action

Docebenone exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes from arachidonic acid. By blocking this pathway, this compound reduces the production of leukotrienes, which are potent inflammatory mediators. This inhibition leads to a decrease in inflammation and related symptoms. The molecular targets of this compound include the active site of 5-lipoxygenase and various signaling pathways involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Docebenone is unique in its selective inhibition of 5-lipoxygenase without affecting other enzymes involved in the arachidonic acid pathway. This selectivity reduces the risk of side effects and makes it a promising candidate for treating specific inflammatory conditions .

Properties

IUPAC Name

2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEABJKSGGRCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045125
Record name Docebenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80809-81-0
Record name Docebenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80809-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docebenone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080809810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docebenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AA-861
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOCEBENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XRX3BD53M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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